molecular formula C15H18ClN3O B6224089 7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 849140-31-4

7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B6224089
CAS No.: 849140-31-4
M. Wt: 291.77 g/mol
InChI Key: NHTAQXURKZZSJV-UHFFFAOYSA-N
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Description

7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of 7-chloro-3,4-dihydroquinazolin-4-one with 4-methylpiperidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the piperidine moiety. This structural feature may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Properties

CAS No.

849140-31-4

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C15H18ClN3O/c1-10-4-6-19(7-5-10)9-14-17-13-8-11(16)2-3-12(13)15(20)18-14/h2-3,8,10H,4-7,9H2,1H3,(H,17,18,20)

InChI Key

NHTAQXURKZZSJV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2

Purity

95

Origin of Product

United States

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